molecular formula C13H18O3 B3031503 Methyl 4-(isopentyloxy)benzenecarboxylate CAS No. 408340-71-6

Methyl 4-(isopentyloxy)benzenecarboxylate

Cat. No.: B3031503
CAS No.: 408340-71-6
M. Wt: 222.28 g/mol
InChI Key: ULKCRLYLWOPDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 4-(isopentyloxy)benzenecarboxylate is typically carried out using the anhydride method. In this process, p-hydroxybenzoic acid reacts with isoamyl alcohol to produce the esterified product . The reaction conditions generally involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.

Chemical Reactions Analysis

Methyl 4-(isopentyloxy)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(isopentyloxy)benzenecarboxylate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism by which Methyl 4-(isopentyloxy)benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 4-(isopentyloxy)benzenecarboxylate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: This compound has a similar structure but lacks the isopentyloxy group.

    Ethyl 4-(isopentyloxy)benzenecarboxylate: Similar to this compound but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 4-(3-methylbutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCRLYLWOPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376924
Record name Methyl 4-(isopentyloxy)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408340-71-6
Record name Methyl 4-(isopentyloxy)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(isopentyloxy)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(isopentyloxy)benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(isopentyloxy)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(isopentyloxy)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(isopentyloxy)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(isopentyloxy)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.